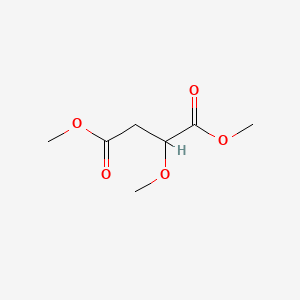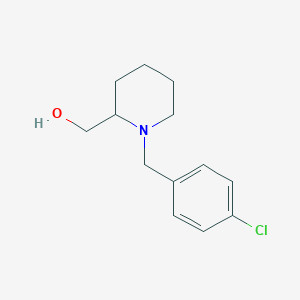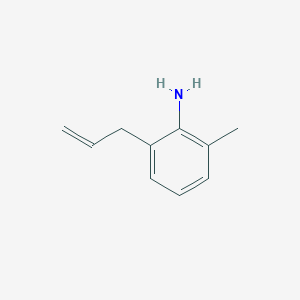
2-Allyl-N-methylaniline
概要
説明
2-Allyl-N-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a methyl group attached to the nitrogen atom of the aniline ring. It is used as an intermediate in the synthesis of various pharmaceuticals and electronic materials .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Allyl-N-methylaniline typically involves the monoallylation of aniline. One common method is the use of a zirconium dioxide-supported tungsten oxide solid catalyst. This process involves the reaction of aniline with allyl alcohol, resulting in the formation of this compound with high selectivity and yield . The reaction conditions usually include a temperature range of 100-150°C and a pressure of 1-5 MPa.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method ensures consistent product quality and high efficiency. The use of heterogeneous catalysts, such as tungsten oxide supported on zirconium dioxide, is preferred due to their reusability and minimal contamination of the final product .
化学反応の分析
Types of Reactions
2-Allyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the allyl group into an epoxide or an alcohol.
Reduction: The nitro group in aniline derivatives can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
科学的研究の応用
2-Allyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of electronic materials and as a precursor for various dyes and pigments
作用機序
The mechanism of action of 2-Allyl-N-methylaniline involves its interaction with specific molecular targets. The allyl group can participate in nucleophilic addition reactions, while the aniline moiety can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-Allylaniline: Lacks the methyl group on the nitrogen atom.
N-Methylaniline: Lacks the allyl group.
N,N-Dimethylaniline: Contains two methyl groups on the nitrogen atom instead of an allyl group.
Uniqueness
2-Allyl-N-methylaniline is unique due to the presence of both an allyl and a methyl group on the nitrogen atom. This dual substitution provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .
特性
IUPAC Name |
N-methyl-2-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8,11H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOWDDNYSYTRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266004.png)
![[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266010.png)





